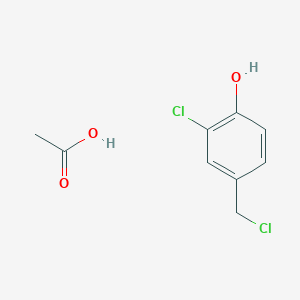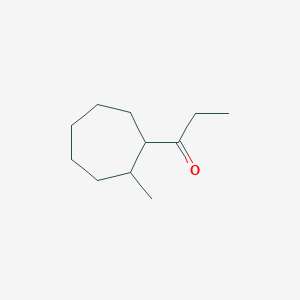
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with two methoxy groups and a 2,2-diethoxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene can be achieved through several methods. One common approach involves the alkylation of 1,2-dimethoxybenzene with 2,2-diethoxypropane in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the 2,2-diethoxypropyl group is introduced to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or other solid acids can enhance the reaction rate and selectivity. The reaction conditions typically include elevated temperatures and pressures to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under hydrogenation conditions to form cyclohexane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(2,2-diethoxypropyl)-1,2-dicarboxybenzene.
Reduction: Formation of 4-(2,2-diethoxypropyl)-1,2-dimethoxycyclohexane.
Substitution: Formation of 4-(2,2-diethoxypropyl)-1,2-dihydroxybenzene when methoxy groups are replaced by hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The 2,2-diethoxypropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene
- 4-(2,2-Diethoxyethyl)-1,2-dimethoxybenzene
- 4-(2,2-Diethoxypropyl)-1,2-dihydroxybenzene
Uniqueness
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene is unique due to the presence of both methoxy and 2,2-diethoxypropyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. The compound’s structural features also contribute to its potential biological activity and applications in various fields of research.
Eigenschaften
CAS-Nummer |
90176-90-2 |
|---|---|
Molekularformel |
C15H24O4 |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
4-(2,2-diethoxypropyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C15H24O4/c1-6-18-15(3,19-7-2)11-12-8-9-13(16-4)14(10-12)17-5/h8-10H,6-7,11H2,1-5H3 |
InChI-Schlüssel |
QUWZJFMRLKQVEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)(CC1=CC(=C(C=C1)OC)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)


![2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate](/img/structure/B14377119.png)

![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)


